molecular formula C7H8N2O2 B1314800 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde CAS No. 623565-63-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

Cat. No. B1314800
M. Wt: 152.15 g/mol
InChI Key: HRVCHPXADXEUPW-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To the stirred solution of 2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol (2.08 g, 13.5 mmol) in 60 ml of CH3Cl was added 9.38 g of MnO2. The suspension was refluxed for 2 hour under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was concentrated to give yellow oil. The product was purified by chromatography. 2.15 g of the product was obtained (78%).
Name
2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9.38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[N:9]2[CH:4]([O:5][CH2:6][CH:7]=[CH:8]2)[CH2:3][CH:2]1[CH2:10][OH:11]>CCl.O=[Mn]=O>[N:1]1[N:9]2[C:4]([O:5][CH2:6][CH2:7][CH2:8]2)=[CH:3][C:2]=1[CH:10]=[O:11]

Inputs

Step One
Name
2,3-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-methanol
Quantity
2.08 g
Type
reactant
Smiles
N1C(CC2OCC=CN21)CO
Name
Quantity
60 mL
Type
solvent
Smiles
CCl
Name
Quantity
9.38 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 2 hour under a nitrogen atmosphere
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow oil
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2OCCCN21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.